molecular formula C15H24ClNO2 B159708 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride CAS No. 130198-05-9

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Cat. No.: B159708
CAS No.: 130198-05-9
M. Wt: 285.81 g/mol
InChI Key: NTKXIDDUCSFBBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound possesses anti-depressant activity , suggesting that it likely interacts with targets involved in mood regulation, such as neurotransmitter receptors or transporters in the brain.

Mode of Action

Given its anti-depressant activity , it may function by modulating the activity of certain neurotransmitters in the brain, potentially enhancing the signaling of mood-regulating neurotransmitters.

Biochemical Pathways

As an anti-depressant , it likely influences pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Pharmacokinetics

It’s known that the compound is a solid at 20°c , and it’s soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its anti-depressant activity , it likely induces changes at the cellular level that result in improved mood and reduced symptoms of depression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride. It’s recommended to store the compound at room temperature, preferably in a cool and dark place . Exposure to certain conditions, such as high temperatures or light, might degrade the compound and reduce its efficacy.

Chemical Reactions Analysis

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, Co-NiO dual catalyst, Raney nickel, and borohydride . The major products formed from these reactions include the desired this compound and its intermediates .

Comparison with Similar Compounds

Biological Activity

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, also known as a key intermediate in the synthesis of venlafaxine, is a compound of significant interest due to its biological activity, particularly in the context of antidepressant effects. This compound exhibits properties that may influence neurotransmitter systems, making it relevant for therapeutic applications in mood disorders.

  • Molecular Formula : C15H24ClNO2
  • Molecular Weight : 285.81 g/mol
  • CAS Number : 130198-05-9
  • Melting Point : 174°C to 178°C

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is similar to that of venlafaxine, which it helps synthesize. The compound's ability to inhibit the reuptake of serotonin and norepinephrine suggests its potential efficacy in treating depression and anxiety disorders.

Antidepressant Effects

Research indicates that compounds structurally related to this compound demonstrate significant antidepressant activity. In particular:

  • Inhibition of Neurotransmitter Uptake : Studies have shown that derivatives can inhibit the uptake of norepinephrine and serotonin in synaptosomal preparations, which is critical for their antidepressant effects. For instance, venlafaxine has been documented to inhibit the synaptosomal uptake of these neurotransmitters effectively, enhancing mood regulation .

Case Studies

Several case studies have highlighted the clinical implications of compounds related to this compound:

  • Clinical Efficacy : In a comparative study involving venlafaxine, patients exhibited significant improvements in depression scores when treated with SNRIs compared to placebo groups. The rapid onset of action and favorable side effect profile were noted as advantages over traditional tricyclic antidepressants .
  • Pharmacokinetics : Research into the pharmacokinetics of venlafaxine suggests that the active metabolites, including those derived from this compound, contribute to sustained therapeutic effects and reduced side effects .

Toxicological Profile

While the therapeutic benefits are notable, understanding the toxicological aspects is crucial. The compound's safety profile has been assessed through various studies:

  • Safety Studies : Toxicology assessments indicate that while there are some adverse effects associated with higher doses, the compound is generally well-tolerated at therapeutic levels. Long-term studies are necessary to fully elucidate its safety profile .

Comparative Analysis

The following table summarizes key findings related to the biological activity and pharmacological effects of this compound compared to other antidepressants:

CompoundMechanismEfficacy in DepressionSide Effects
This compoundSNRIModerateMild (nausea, headache)
VenlafaxineSNRIHighModerate (dizziness, insomnia)
FluoxetineSSRIHighModerate (sexual dysfunction, insomnia)

Properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXIDDUCSFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893729
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130198-05-9, 149289-31-6
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
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Record name N,N-Didesmethylvenlafaxine hydrochloride
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Record name N,N-Didesmethylvenlafaxine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
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